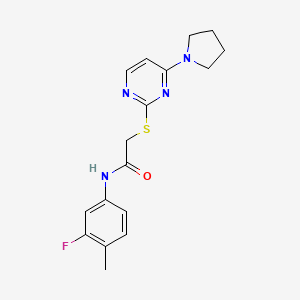

N-(3-fluoro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4OS/c1-12-4-5-13(10-14(12)18)20-16(23)11-24-17-19-7-6-15(21-17)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGKRTDTBGBZIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

Introduction of the Pyrrolidine Group: The pyrrolidine moiety is introduced through nucleophilic substitution reactions, often using pyrrolidine and a halogenated pyrimidine intermediate.

Thioacetamide Linkage Formation: The thioacetamide linkage is formed by reacting the pyrimidine derivative with a thioacetic acid derivative under appropriate conditions, such as in the presence of a base like triethylamine.

Fluorinated Aromatic Ring Attachment: The final step involves coupling the fluorinated aromatic ring with the thioacetamide intermediate, typically using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic fluorine can be substituted with nucleophiles like amines or thiols under appropriate conditions, often facilitated by a catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, palladium catalysts.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine, including N-(3-fluoro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide, exhibit significant anticancer properties. In vitro assays demonstrated that certain derivatives showed effectiveness against various cancer cell lines, including:

- PC3 (prostate cancer)

- K562 (chronic myelogenous leukemia)

- HeLa (cervical cancer)

- A549 (lung cancer)

For instance, a study reported that compounds similar to this one exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents .

Antifungal and Insecticidal Properties

The compound has also been evaluated for its antifungal and insecticidal activities. Research findings suggest that it possesses moderate to excellent activity against various fungal pathogens and insect pests. Notable results include:

- Antifungal Activity : Effective against Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml.

| Fungal Pathogen | Inhibition Rate (%) |

|---|---|

| Botrytis cinerea | 96.76 |

| Sclerotinia sclerotiorum | 82.73 |

These results indicate that the compound could serve as a potential agent for crop protection, providing an alternative to conventional fungicides .

Case Study 1: Anticancer Efficacy

In a controlled study, a series of pyrimidine derivatives including this compound were tested against various cancer cell lines. The results indicated that some compounds led to a significant reduction in cell viability, suggesting their potential use in targeted cancer therapies.

Case Study 2: Agricultural Applications

Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in fungal infections compared to untreated controls. The efficacy was comparable to that of traditional synthetic fungicides, but with a potentially lower environmental impact due to the selective action of the compound on specific pathogens .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyrimidine-Thioacetamide Family

The following table summarizes key structural and functional differences between the target compound and related analogs:

Key Structural and Functional Insights

- Replacement with triazinoindole (Compound 24) introduces planar heteroaromatic systems, favoring DNA intercalation .

- Substituent Effects: Halogenation: Fluorine (target compound) and chlorine (Compound 154) improve lipophilicity and target binding. Fluorine’s electronegativity may also stabilize hydrogen bonds . Aryl Groups: The 3-fluoro-4-methylphenyl group in the target compound balances hydrophobicity and steric effects, whereas phenoxyphenyl (Compound 24) or naphthyl (Compound 2h) groups extend π-π stacking interactions .

- Linker Variations: Thioacetamide linkers (common in all compounds) resist enzymatic hydrolysis compared to amides.

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

- Fluorinated Phenyl Ring : The presence of a fluorine atom enhances lipophilicity, which may influence its interaction with biological targets.

- Pyrimidine and Pyrrolidine Moieties : These functional groups are known for their roles in various biological processes, including enzyme inhibition and receptor modulation.

Molecular Formula and Weight

- Molecular Formula : C16H19FN4OS

- Molecular Weight : 342.4 g/mol

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. It is hypothesized that the compound may act as an inhibitor or modulator in various biochemical pathways, particularly those related to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : Its structure suggests potential interactions with G-protein-coupled receptors (GPCRs), which play crucial roles in signal transduction.

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The specific effects of this compound on cancer cells are yet to be fully elucidated, but its structural analogs have demonstrated significant activity against tumors.

Antimicrobial Activity

Compounds containing pyrimidine and thioacetamide functionalities have been reported to possess antimicrobial properties. Research suggests that this compound could potentially inhibit the growth of specific bacterial strains, although detailed studies are required to confirm these effects.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.